2-Bromo-6-(methylthio)pyridine
Overview
Description
2-Bromo-6-(methylthio)pyridine is a brominated pyridine derivative, which is a compound of interest in various chemical syntheses and applications. The presence of the bromo and methylthio substituents on the pyridine ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of brominated pyridine derivatives often involves the use of readily available 2-bromopyridines as starting materials. For instance, 3-Arylthieno[2,3-b]pyridines are synthesized from 2-bromopyridines through a four-step sequence, with the key step being an iodine-mediated cyclization . Similarly, 6-bromo-imidazo[4,5-b]pyridine derivatives are synthesized through a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . These methods highlight the reactivity of bromopyridines in forming more complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is often elucidated using X-ray diffraction (XRD) and spectroscopic techniques. For example, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal XRD, revealing details about the molecular geometry and intermolecular interactions in the solid state . Density functional theory (DFT) calculations are also employed to understand the electronic structure and properties of these molecules, as seen in the study of 3-bromo-5-(2,5-difluorophenyl)pyridine .
Chemical Reactions Analysis
Bromopyridine derivatives are versatile intermediates in various chemical reactions. The bromo group is a good leaving group, which allows for further functionalization through nucleophilic substitution reactions. For instance, the reaction of 2-bromomethyl 1,4-dihydropyridine with different nucleophiles has been studied, demonstrating the synthetic utility of brominated pyridines . Additionally, the bromination of dithieno[3,4-b:3',4'-d]pyridine leads to disubstitution at both positions of the C ring, indicating the reactivity of the bromo substituent .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are influenced by the substituents on the pyridine ring. The presence of electron-withdrawing groups like bromo can affect the electron density and reactivity of the molecule. The crystal structure of 4-(4-Bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine shows intermolecular and intramolecular hydrogen bonding, which can impact the compound's solubility and stability . The nonlinear optical properties of bromopyridine derivatives have also been computed, showing potential applications in materials science .
Scientific Research Applications
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“2-Bromo-6-(methylthio)pyridine” is a chemical compound with the CAS Number: 74134-42-2 . It’s a colorless to light-yellow liquid and is stored in a refrigerator . It’s used in scientific research, but the specific applications aren’t mentioned in the source .
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2-Bromo-6-methylpyridine : This compound has been used in the synthesis of several other compounds, including:
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2-Bromo-4-methylpyridine : This compound has been used in the total synthesis of ocular age pigment A2-E (2 equiv of retinal (vitamin A) and 1 equiv of ethanolamine), in the preparation of methoxy-2-(2-pyridyl)indoles, and in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine, via a Suzuki coupling reaction with 2,4-difluorophenylboronic acid .
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2-Bromo-6-methylpyridine : This compound has been used in the synthesis of several other compounds, including:
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2-Bromo-4-methylpyridine : This compound has been used in the total synthesis of ocular age pigment A2-E (2 equiv of retinal (vitamin A) and 1 equiv of ethanolamine), in the preparation of methoxy-2-(2-pyridyl)indoles, and in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine, via a Suzuki coupling reaction with 2,4-difluorophenylboronic acid .
properties
IUPAC Name |
2-bromo-6-methylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFMGEWBDIDVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502583 | |
Record name | 2-Bromo-6-(methylsulfanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(methylthio)pyridine | |
CAS RN |
74134-42-2 | |
Record name | 2-Bromo-6-(methylsulfanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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